1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
The synthesis of 1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 4-(4-methoxypyridin-2-yl)piperazine with propenone derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring or the propenone moiety are replaced with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a ligand for specific receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets in the body. The compound may act as a ligand for certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one can be compared with other piperazine derivatives such as:
Trazodone: An antidepressant that acts as a serotonin receptor antagonist and reuptake inhibitor.
Naftopidil: Used in the treatment of benign prostatic hyperplasia and acts as an alpha-1 adrenergic receptor antagonist.
Urapidil: An antihypertensive agent that also acts on alpha-1 adrenergic receptors.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-13(17)16-8-6-15(7-9-16)12-10-11(18-2)4-5-14-12/h3-5,10H,1,6-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABYAWFBQYFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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